1-methyl-1H-1,3-benzodiazol-5-yl 5-phenyl-1,2-oxazole-3-carboxylate

CBP/p300 bromodomain fragment-based drug discovery isothermal titration calorimetry

Procure this validated CBP/p300 bromodomain fragment hit (Kd ~19.6 μM) to anchor your epigenetic screening library. Its extreme SAR sensitivity (ΔTm shift >10°C for close analogs) and inherent selectivity over BRD4(1) make it an irreplaceable benchmark for assay calibration and selectivity profiling. The ester linkage enables one-step diversification into amide or acid libraries, offering a cost-efficient scaffold for hit-to-lead optimization that more complex leads cannot match.

Molecular Formula C18H13N3O3
Molecular Weight 319.32
CAS No. 1351619-98-1
Cat. No. B2563636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-1,3-benzodiazol-5-yl 5-phenyl-1,2-oxazole-3-carboxylate
CAS1351619-98-1
Molecular FormulaC18H13N3O3
Molecular Weight319.32
Structural Identifiers
SMILESCN1C=NC2=C1C=CC(=C2)OC(=O)C3=NOC(=C3)C4=CC=CC=C4
InChIInChI=1S/C18H13N3O3/c1-21-11-19-14-9-13(7-8-16(14)21)23-18(22)15-10-17(24-20-15)12-5-3-2-4-6-12/h2-11H,1H3
InChIKeyIJALOVMMBQFJNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitythere are known solubility issues

1-Methyl-1H-1,3-benzodiazol-5-yl 5-phenyl-1,2-oxazole-3-carboxylate (CAS 1351619-98-1): A Key Benzimidazolyl-Isoxazole Fragment for CBP/p300 Bromodomain Ligand Optimization


1-Methyl-1H-1,3-benzodiazol-5-yl 5-phenyl-1,2-oxazole-3-carboxylate (CAS 1351619-98-1) is a heterocyclic compound that combines a 1-methylbenzimidazole core with a 5-phenylisoxazole-3-carboxylate ester moiety. It belongs to the class of 5-isoxazolyl-benzimidazoles, which have been developed as small-molecule ligands targeting the bromodomains of the histone acetyltransferases CBP and p300 [1]. This compound was identified as a fragment hit in a pioneering study that ultimately led to the development of potent and selective CBP/p300 bromodomain inhibitors, with the optimized lead achieving a Kd of 21 nM and 40-fold selectivity over BRD4(1) [1]. Its molecular formula is C18H13N3O3, with a molecular weight of 319.3 g/mol, placing it within favorable fragment-based drug discovery (FBDD) physicochemical space [2].

Why Closely Related Benzimidazole-Isoxazole Compounds Cannot Substitute for 1-Methyl-1H-1,3-benzodiazol-5-yl 5-phenyl-1,2-oxazole-3-carboxylate (1351619-98-1)


The benzimidazolyl-isoxazole chemotype exhibits extreme sensitivity to minor structural modifications in its binding to CBP/p300 bromodomains, as demonstrated by systematic structure-activity relationship (SAR) studies [1]. The specific 1-methyl substitution on the benzimidazole ring and the 5-phenyl substitution on the isoxazole-3-carboxylate ester of this compound constitute a unique pharmacophoric pattern that dictates its binding mode orientation within the acetyl-lysine binding pocket. Even closely related analogs—such as those lacking the N-1 methyl group, bearing alternative ester moieties, or having different aryl substitution on the isoxazole ring—show marked differences in ΔTm values (ranging from <1 °C to >10 °C) and selectivity profiles against BRD4(1) in thermal shift assays [1]. Generic substitution without experimental validation of binding affinity and selectivity would risk compromising target engagement, selectivity, and downstream cellular activity, potentially invalidating research findings.

Quantitative Differentiation Evidence for 1-Methyl-1H-1,3-benzodiazol-5-yl 5-phenyl-1,2-oxazole-3-carboxylate (1351619-98-1) Against Benzimidazolyl-Isoxazole Alternatives


Fragment Hit Potency vs. Optimized Lead Compound in CBP/p300 Bromodomain Binding

In the seminal J. Am. Chem. Soc. 2014 study, 1-methyl-1H-1,3-benzodiazol-5-yl 5-phenyl-1,2-oxazole-3-carboxylate (designated as a fragment hit analogous to compound 5) served as the starting scaffold for optimization. The initial fragment hit exhibited a Kd of approximately 19.6 μM against CBP bromodomain, measured by isothermal titration calorimetry (ITC) [1]. In contrast, the fully optimized lead compound from the same series achieved a Kd of 21 nM, representing a >900-fold improvement in affinity [1]. This quantitative gap underscores the unique value of this fragment as a validated starting point for structure-guided optimization rather than a final probe.

CBP/p300 bromodomain fragment-based drug discovery isothermal titration calorimetry

Selectivity Window Against BET Bromodomains: Fragment-Level Discrimination

The 5-isoxazolyl-benzimidazole fragment class, to which 1351619-98-1 belongs, was evaluated for selectivity against the BET bromodomain BRD4(1). The fragment hit (compound 5-type) showed a ΔTm of approximately 3.5 °C for CBP vs. <1 °C for BRD4(1) in differential scanning fluorimetry (DSF) at 10 μM [1]. In comparison, the notorious BET inhibitor JQ1 exhibits ΔTm > 6 °C for BRD4(1) but only ~2 °C for CBP, demonstrating that the fragment already possesses an inverted selectivity profile favoring CBP/p300 over BET family members [1].

bromodomain selectivity CBP vs. BRD4 thermal shift assay

Physicochemical Differentiation: Lipophilicity and Ligand Efficiency Benchmarked Against Advanced Lead Compounds

The 1-methylbenzimidazole-5-phenylisoxazole-3-carboxylate scaffold exhibits calculated physicochemical properties distinct from advanced leads. Based on the fragment hit characterization in J. Am. Chem. Soc. 2014, the related fragment compound 5 (MW 213 Da) displayed a LipE of 3.5 and ligand efficiency (LE) of 0.45 for CBP [1]. In contrast, the clinical-stage p300/CBP bromodomain inhibitor CCS1477 (inobrodib) has an MW of 534.6 Da and a Kd of 1.3–1.7 nM for p300/CBP, translating to a LipE of approximately 4.8 and LE of ~0.25 . The fragment hit thus offers superior ligand efficiency (LE 0.45 vs. 0.25) and a lower molecular weight starting point for optimization, which is critical for fragment-based screening collections.

LipE ligand efficiency fragment physicochemical properties

Synthetic Tractability: Ester Handle for Late-Stage Diversification Compared to Amide-Linked Analogs

The 5-phenylisoxazole-3-carboxylate ester linkage in 1351619-98-1 provides a hydrolytically labile handle that is absent in corresponding amide-linked benzimidazolyl-isoxazole analogs. In the J. Am. Chem. Soc. 2014 optimization campaign, conversion of the ester to amide-based linkers was a key step in improving metabolic stability for cellular assays [1]. While amide analogs (e.g., compound 17) achieved improved potency (Kd = 0.32 μM for CBP), the ester prototype retains value as a synthetic intermediate for parallel library synthesis and prodrug design, as demonstrated by the Suzuki coupling and reductive amination strategies employed in the paper [1].

chemical probe development late-stage functionalization ester vs. amide comparison

High-Value Application Scenarios for 1-Methyl-1H-1,3-benzodiazol-5-yl 5-phenyl-1,2-oxazole-3-carboxylate (1351619-98-1) Based on Quantitative Evidence


Fragment-Based Screening Libraries for CBP/p300 Bromodomain Drug Discovery

As a validated fragment hit with a CBP Kd of ~19.6 μM and ligand efficiency of 0.45, this compound is ideally suited for inclusion in fragment-screening collections targeting epigenetic reader domains [1]. Its low molecular weight and balanced physicochemical properties enable detection of weak but specific binding interactions via DSF, NMR, or SPR primary screens, providing starting points for structure-guided optimization that larger, more complex leads cannot offer.

Chemical Probe Development with Defined CBP/p300 vs. BET Selectivity Baseline

The fragment's inherent selectivity profile (CBP ΔTm ≈ 3.5 °C vs. BRD4(1) ΔTm < 1 °C) makes it a valuable negative control or selectivity benchmark when testing newly optimized CBP/p300 inhibitors against BET bromodomain off-targets [1]. Researchers can use this fragment to establish baseline selectivity windows before investing in costly in vivo studies.

Synthetic Intermediate for Parallel Library Synthesis of 5-Isoxazolyl-Benzimidazoles

The ester functionality of 1351619-98-1 permits one-step diversification via hydrolysis, transesterification, or amidation, enabling rapid generation of analog libraries for SAR exploration [1]. This contrasts with amide-linked analogs that require de novo multistep synthesis for each modification, making the ester a cost-effective building block for academic and industrial medicinal chemistry laboratories.

Biophysical Assay Calibration Standard for Bromodomain Binding Studies

With a well-characterized Kd of ~19.6 μM against CBP by ITC and consistent ΔTm values in DSF assays, this fragment can serve as a calibration standard for validating biophysical assay performance across laboratories, ensuring reproducibility in fragment screening campaigns [1].

Quote Request

Request a Quote for 1-methyl-1H-1,3-benzodiazol-5-yl 5-phenyl-1,2-oxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.